N-benzyl-3,5,6-trifluoropyridin-2-amine
Overview
Description
N-benzyl-3,5,6-trifluoropyridin-2-amine is a compound that is likely to possess a pyridine core structure with benzyl and trifluoromethyl groups as substituents. While the provided papers do not directly discuss this compound, they do provide insights into similar structures and functionalities that can be used to infer properties and reactivity. For instance, the synthesis of related compounds with pyridine moieties and the presence of fluorine atoms are common themes in the papers .
Synthesis Analysis
The synthesis of related compounds often involves the functionalization of heteroaryl-thioureas, as seen in the synthesis of N-(pyridin-2-yl)benzo[d]thiazol-2-amines, which employs phenyliodine(III) bis(trifluoroacetate) as an oxidant . This suggests that similar oxidative strategies could potentially be applied to synthesize N-benzyl-3,5,6-trifluoropyridin-2-amine. Additionally, the preparation of benzene-1,2-diamine derivatives from commercially available amines indicates that the synthesis of N-benzyl-3,5,6-trifluoropyridin-2-amine could also be achieved through a sequence of well-established reactions involving amines and halogenated precursors.
Molecular Structure Analysis
The molecular structure of compounds with similar frameworks has been characterized by techniques such as single crystal X-ray diffraction and NMR . These studies reveal that intramolecular hydrogen bonding and π-π interactions play a significant role in stabilizing the molecular conformation. For N-benzyl-3,5,6-trifluoropyridin-2-amine, it is reasonable to expect that the electron-withdrawing trifluoromethyl groups would influence the electronic distribution and potentially the molecular conformation.
Chemical Reactions Analysis
The reactivity of compounds containing pyridine and benzyl groups can be quite diverse. The presence of fluorine atoms, as seen in the synthesis of fluorinated polyimides , suggests that N-benzyl-3,5,6-trifluoropyridin-2-amine could participate in reactions where the fluorine atoms enhance the electrophilicity of the pyridine ring, making it more reactive towards nucleophilic substitution. The benzyl group could also offer a site for further functionalization through various organic transformations.
Physical and Chemical Properties Analysis
The physical and chemical properties of compounds are greatly influenced by their molecular structure. The presence of trifluoromethyl groups is known to impart high thermal stability and alter electronic properties, as seen in the synthesis of fluorinated polyimides . Therefore, N-benzyl-3,5,6-trifluoropyridin-2-amine is likely to exhibit high thermal stability and unique electronic properties, such as a low dielectric constant, due to the influence of the trifluoromethyl groups. The benzyl group may contribute to the solubility profile of the compound in organic solvents.
Scientific Research Applications
Hypervalent Iodine Promoted Synthesis
Biologically potent N-(pyridin-2-yl)benzo[d]thiazol-2-amines can be synthesized from heteroaryl-thioureas through an oxidative C–S bond formation strategy using phenyliodine(III) bis(trifluoroacetate) as the oxidant. This method is noteworthy for its metal-free approach, broad substrate scope, short reaction times, and simplified product purification (Mariappan et al., 2016).
Photoredox Catalysis in Synthesis
Using Eosin Y, an organic dye activated as a photoredox catalyst under visible light, a reaction with aryl ketones and benzyl amines produces 2,4,6-triarylpyridines. This process, which operates at ambient temperature, highlights benzyl amine's dual role in offering an aryl functionality and serving as a nitrogen donor (Rohokale et al., 2016).
Catalysis in Asymmetric Cycloaddition
Chiral bifunctional squaramide-tertiary amine catalysts are used in asymmetric [3 + 2] cycloaddition involving N-2,2,2-Trifluoroethylisatin ketimines and β-trifluoromethyl enones. This process is integral for creating a diverse range of 3,2'-pyrrolidinyl spirooxindoles with excellent stereocontrol, marking an efficient method to construct structurally diverse spirocyclic oxindoles (You et al., 2018).
Studies in Tautomerism
The tautomeric equilibrium of N-(2-pyridil)-salicylidene and related compounds is extensively studied, revealing insights into tautomerism in polar and non-polar solvents, as well as in acidic and basic media. This research sheds light on the structural and molecular intricacies of these tautomers, especially in different solvents and states (Nazır et al., 2000).
Fluorinated Schiff Bases and Biological Activity
Research into the synthesis of new fluorinated compounds, such as 4-amino-2-ethoxy-3,5,6-trifluoropyridine, and their biological significance against tested bacteria and fungus, has been conducted. This work aims to understand the antimicrobial properties of these compounds, offering potential applications in medical and pharmaceutical fields (Raache et al., 2016).
properties
IUPAC Name |
N-benzyl-3,5,6-trifluoropyridin-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9F3N2/c13-9-6-10(14)12(17-11(9)15)16-7-8-4-2-1-3-5-8/h1-6H,7H2,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KHLIZFGDNXKGMX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC2=NC(=C(C=C2F)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9F3N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40622604 | |
Record name | N-Benzyl-3,5,6-trifluoropyridin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40622604 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-benzyl-3,5,6-trifluoropyridin-2-amine | |
CAS RN |
189281-25-2 | |
Record name | N-Benzyl-3,5,6-trifluoropyridin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40622604 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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